molecular formula C26H50O2 B028578 Isobutyl (Z)-docos-13-enoate CAS No. 19773-50-3

Isobutyl (Z)-docos-13-enoate

Cat. No.: B028578
CAS No.: 19773-50-3
M. Wt: 394.7 g/mol
InChI Key: VTAMRSRSTWWDEQ-QXMHVHEDSA-N
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Description

Isobutyl (Z)-docos-13-enoate is a monoester derived from a 22-carbon unsaturated fatty acid (docos-13-enoic acid) and isobutyl alcohol. Its molecular formula is C₂₆H₅₀O₂, with an average molecular mass of 394.684 g/mol and a ChemSpider ID of 4941141 . The compound features a cis (Z)-configured double bond at the 13th carbon of the fatty acid chain, which influences its physical properties, such as melting point and solubility.

Properties

CAS No.

19773-50-3

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

2-methylpropyl (Z)-docos-13-enoate

InChI

InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(27)28-24-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3/b12-11-

InChI Key

VTAMRSRSTWWDEQ-QXMHVHEDSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C

Other CAS No.

19773-50-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Isobutyl (Z)-docos-13-enoate and analogous esters (Table 1). Subsequent sections provide detailed analyses.

Table 1: Comparison of this compound with Analogous Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Group Key Features/Applications Reference
This compound C₂₆H₅₀O₂ 394.68 Isobutyl Moderate hydrophobicity; potential polymer precursor
Octyl (Z)-docos-13-enoate C₃₀H₅₈O₂ 459.78 Octyl Higher molecular weight; used in industrial lubricants
Ethyl (Z)-docos-13-enoate C₂₄H₄₆O₂ 366.60 Ethyl Lower viscosity; food/flavor additives
Methyl (Z)-docos-13-enoate C₂₃H₄₄O₂ 352.60 Methyl High volatility; solvent applications
Stearyl (Z)-docos-13-enoate C₄₀H₇₈O₂ 591.05 Stearyl Solid at room temperature; cosmetics/pharma
Isopropyl (Z)-docos-13-enoate C₂₅H₄₈O₂ 380.65 Isopropyl Intermediate branching; surfactant formulations

Structural and Functional Differences

Alkyl Chain Influence on Physical Properties
  • Branching vs. Linearity: this compound contains a branched alkyl group, which reduces crystallinity compared to linear analogs like octyl or stearyl esters. This branching enhances solubility in non-polar solvents .
  • Molecular Weight: Longer alkyl chains (e.g., stearyl in C₄₀H₇₈O₂) increase molecular weight and melting points. Stearyl (Z)-docos-13-enoate is solid at room temperature, whereas isobutyl and ethyl esters remain liquid .
  • Volatility: Methyl and ethyl esters exhibit higher volatility due to shorter alkyl chains, making them suitable for solvents or fragrances. However, 2-ethylhexyl (Z)-docos-13-enoate is explicitly noted as unsuitable for fragrances .
Double Bond Configuration

All listed compounds retain the (Z)-configuration at the 13th carbon, which introduces a kink in the fatty acid chain. This configuration lowers melting points compared to trans isomers and enhances flexibility in polymer applications .

Q & A

Q. How can researchers confirm the structural identity of Isobutyl (Z)-docos-13-enoate in synthetic samples?

Methodological Answer:

  • Spectroscopic Analysis: Use nuclear magnetic resonance (NMR) spectroscopy to confirm the (Z)-configuration at the double bond (C13) and ester functional group. Compare chemical shifts (δ) with reference data for similar unsaturated esters (e.g., methyl (Z)-docos-13-enoate: δ 5.3 ppm for olefinic protons, δ 4.1 ppm for the isobutyl ester moiety) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular formula (C26H50O2) via accurate mass measurement (expected m/z: 394.38 for [M+H]+). Fragmentation patterns should align with the ester group cleavage and olefin retention .
  • Infrared (IR) Spectroscopy: Confirm the ester carbonyl stretch (~1740 cm⁻¹) and C=C stretch (~1650 cm⁻¹) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Q. Which analytical techniques are effective for quantifying this compound in complex mixtures?

Methodological Answer:

  • Gas Chromatography (GC): Use a polar capillary column (e.g., DB-WAX) with flame ionization detection (FID). Calibrate with certified reference standards. Retention time should match synthetic or commercial benchmarks .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 210 nm (for ester carbonyl absorption) are suitable for lipid-rich matrices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) for this compound?

Methodological Answer:

  • Cross-Referencing Data: Compare purity levels (≥95% vs. technical grade) and analytical methods (DSC vs. capillary melting point) across studies. For example, impurities like saturated isomers (e.g., docosanoate) can depress melting points .
  • Experimental Replication: Synthesize the compound under controlled conditions (e.g., Schlenk line for oxygen-free esterification) and validate purity via GC-MS or NMR .

Q. How to design experiments assessing the reactivity of this compound under varying pH conditions?

Methodological Answer:

  • Hydrolysis Kinetics: Conduct time-course studies in buffered solutions (pH 2–12) at 37°C. Monitor ester degradation via HPLC-UV or titration of liberated fatty acid .
  • Product Identification: Use LC-MS/MS to characterize hydrolysis products (e.g., (Z)-docos-13-enoic acid and isobutanol). Compare kinetic rates with structurally similar esters (e.g., methyl erucate) for mechanistic insights .

Q. How to address conflicting toxicological data for this compound using read-across strategies?

Methodological Answer:

  • Grouping Approach: Identify structurally analogous esters (e.g., erucic acid derivatives) with robust toxicological datasets. Focus on shared functional groups (ester linkage, unsaturated C13–C14 bond) and metabolic pathways (e.g., β-oxidation) .
  • In Silico Modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity (LD50) based on logP values and molecular descriptors .

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